1,1,1,2,3,3-Hexafluoro-4-(1,1,2,2-tetrafluoroethoxy)pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2,3,3-Hexafluoro-4-(1,1,2,2-tetrafluoroethoxy)pentane is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high stability and resistance to chemical reactions. It is used in various industrial and scientific applications due to its distinctive properties.
Vorbereitungsmethoden
The synthesis of 1,1,1,2,3,3-Hexafluoro-4-(1,1,2,2-tetrafluoroethoxy)pentane involves several steps. One common method includes the reaction of hexafluoropropylene oxide with tetrafluoroethylene in the presence of a catalyst. The reaction conditions typically involve high temperatures and pressures to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the compound.
Analyse Chemischer Reaktionen
1,1,1,2,3,3-Hexafluoro-4-(1,1,2,2-tetrafluoroethoxy)pentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated carboxylic acids.
Reduction: Reduction reactions can convert this compound into less fluorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,1,2,3,3-Hexafluoro-4-(1,1,2,2-tetrafluoroethoxy)pentane has a wide range of scientific research applications:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions due to its high stability and unique reactivity.
Biology: The compound is utilized in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is employed in the production of high-performance materials, including fluoropolymers and specialty coatings.
Wirkmechanismus
The mechanism of action of 1,1,1,2,3,3-Hexafluoro-4-(1,1,2,2-tetrafluoroethoxy)pentane involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to changes in the chemical and physical properties of the target molecules, affecting their reactivity and stability. The pathways involved in these interactions are complex and depend on the specific application and environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,1,1,2,3,3-Hexafluoro-4-(1,1,2,2-tetrafluoroethoxy)pentane can be compared with other fluorinated compounds such as 1,1,1,3,3,3-Hexafluoro-2-propanol and 1,1,1,3,3,3-Hexafluoro-2-propanol-d2. These compounds share similar properties, including high stability and resistance to chemical reactions. this compound is unique due to its specific molecular structure, which imparts distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
24556-39-6 |
---|---|
Molekularformel |
C7H6F10O |
Molekulargewicht |
296.11 g/mol |
IUPAC-Name |
1,1,1,2,3,3-hexafluoro-4-(1,1,2,2-tetrafluoroethoxy)pentane |
InChI |
InChI=1S/C7H6F10O/c1-2(18-7(16,17)4(9)10)5(11,12)3(8)6(13,14)15/h2-4H,1H3 |
InChI-Schlüssel |
LPMHMKJTWJIOBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C(C(F)(F)F)F)(F)F)OC(C(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.